molecular formula C16H16N2O3 B188106 ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate CAS No. 72568-47-9

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Cat. No. B188106
CAS RN: 72568-47-9
M. Wt: 284.31 g/mol
InChI Key: XTMWVOYEFHWDDN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a chemical compound with the molecular formula C16H16N2O3 . It is used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .


Synthesis Analysis

This compound can be synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine . It has also been synthesized via one-pot tandem Knoevenagel-cyclocondensation of malononitrile, 4-fluorobenzaldehyde and in situ generated ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in aqueous ethanol at room temperature .


Molecular Structure Analysis

The pyran ring of the compound adopts a twisted boat conformation . The tolyl rings and carboxylate group are attached to the pyran ring with torsion angles . The ethyl group is disordered over two orientations .


Chemical Reactions Analysis

The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites . It has been reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives in moderate to high yields (48–78%) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.31 g/mol . More detailed physical and chemical properties are not available in the retrieved literature.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMWVOYEFHWDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381511
Record name ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

CAS RN

72568-47-9
Record name ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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